2-METHYLINDAZOLE-6-CARBOXYLIC ACID

Catalog No.
S838583
CAS No.
1031417-46-5
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-METHYLINDAZOLE-6-CARBOXYLIC ACID

CAS Number

1031417-46-5

Product Name

2-METHYLINDAZOLE-6-CARBOXYLIC ACID

IUPAC Name

2-methylindazole-6-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h2-5H,1H3,(H,12,13)

InChI Key

NVLCMLWKXVOTAJ-UHFFFAOYSA-N

SMILES

CN1C=C2C=CC(=CC2=N1)C(=O)O

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C(=O)O

Chemical Properties

2-Methyl-2H-indazole-6-carboxylic acid is a heterocyclic molecule containing nitrogen atoms. It possesses both carboxylic acid and indazole functionalities, which are of interest for their potential medicinal applications [].

Research Applications

Studies have explored 2-Methyl-2H-indazole-6-carboxylic acid as a scaffold for the development of new bioactive molecules. Here are some examples:

  • Antimicrobial Activity: Research has investigated the antimicrobial properties of 2-Methyl-2H-indazole-6-carboxylic acid derivatives. Some derivatives have shown promising activity against certain bacterial strains [, ].

2-Methylindazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound features a methyl group at the second position and a carboxylic acid functional group at the sixth position of the indazole ring. The indazole structure is characterized by its five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.

  • There is no publicly available information on the mechanism of action of 2M6CA in biological systems or its interaction with other compounds.
  • As with any unknown compound, it is advisable to exercise caution when handling 2M6CA. Always refer to general laboratory safety protocols when working with uncharacterized compounds.

The chemical behavior of 2-methylindazole-6-carboxylic acid can be understood through various reactions typical of carboxylic acids and heterocycles:

  • Nucleophilic Acyl Substitution: This reaction involves the conversion of the carboxylic acid into an acyl chloride using thionyl chloride, which can further react with alcohols to form esters .
  • Decarboxylation: Under certain conditions, carboxylic acids can undergo decarboxylation to yield hydrocarbons and carbon dioxide, although specific conditions for this compound are not well-documented.
  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters, a common reaction in organic synthesis .

Research has indicated that derivatives of 2-methylindazole-6-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds related to 2-methylindazole-6-carboxylic acid possess antimicrobial effects against certain bacteria and fungi.
  • Anti-inflammatory Effects: There is evidence that similar compounds may exhibit anti-inflammatory properties, making them potential candidates for therapeutic applications.

The synthesis of 2-methylindazole-6-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the indazole ring followed by functionalization at the sixth position.
  • Carboxylation Reactions: The introduction of a carboxylic acid group can be accomplished through carbonylation processes involving carbon dioxide and suitable reagents under specific catalytic conditions .
  • Utilization of Metal Catalysts: Recent advances have shown that metal catalysts can facilitate the synthesis of carboxylate compounds from simpler starting materials in environmentally friendly conditions .

2-Methylindazole-6-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as precursors for drug development due to their biological activities.
  • Agricultural Chemicals: Compounds with similar structures could be explored for use as agrochemicals or pesticides.
  • Materials Science: The compound may be utilized in synthesizing novel materials such as metal-organic frameworks.

Several compounds share structural similarities with 2-methylindazole-6-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-MethylindazoleMethyl group at position 2Basic structure without carboxylic functionality
5-MethylindazoleMethyl group at position 5Different positioning affects reactivity
Indole-3-carboxylic acidIndole structure with carboxylic groupExhibits different biological activities
Benzimidazole-6-carboxylic acidBenzimidazole core with carboxylic functionalityKnown for distinct pharmacological properties

The unique placement of the carboxylic acid group in 2-methylindazole-6-carboxylic acid contributes to its specific reactivity and potential applications compared to other similar compounds.

XLogP3

1.5

Dates

Modify: 2023-08-16

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